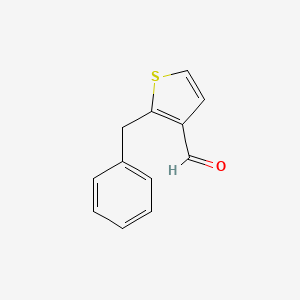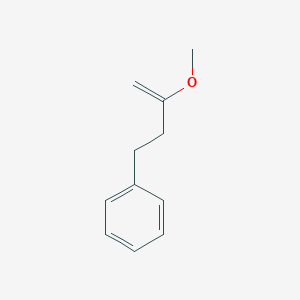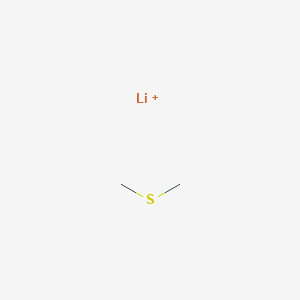
lithium;methylsulfanylmethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;methylsulfanylmethane is an organosulfur compound that features a sulfonyl functional group. It is a colorless solid and is known for its thermal stability and resistance to decomposition at elevated temperatures. This compound is commonly found in the atmosphere above marine areas and is used as a carbon source by airborne bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium;methylsulfanylmethane can be synthesized through the oxidation of dimethyl sulfoxide. The reaction involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of lithium from lithium-containing minerals such as spodumene and lepidolite. The lithium is then reacted with methylsulfanylmethane under high-temperature conditions to produce the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;methylsulfanylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfide derivatives.
Substitution: The compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogens: Chlorine, bromine, iodine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Lithium;methylsulfanylmethane has a wide range of scientific research applications, including:
Chemistry: Used as a high-temperature solvent due to its thermal stability.
Biology: Acts as a carbon source for airborne bacteria in marine environments.
Medicine: Investigated for its potential anti-inflammatory and antioxidant effects.
Industry: Used in the production of high-performance materials and as a cutting agent for illicitly manufactured methamphetamine.
Mecanismo De Acción
The mechanism of action of lithium;methylsulfanylmethane involves its interaction with various molecular targets and pathways. It is known to:
Inhibit the activity of certain enzymes: involved in inflammatory processes.
Act as an antioxidant: by scavenging free radicals and reducing oxidative stress.
Modulate the activity of neurotransmitters: in the brain, which may contribute to its potential therapeutic effects in mood disorders.
Comparación Con Compuestos Similares
Lithium;methylsulfanylmethane is unique in its combination of thermal stability and biological activity. Similar compounds include:
Dimethyl sulfone:
Dimethyl sulfide: A related compound with different chemical and physical properties.
Dimethyl sulfate: Another related compound with distinct reactivity and applications.
This compound stands out due to its versatility in both industrial and biological applications, making it a valuable compound for various scientific research fields.
Propiedades
Número CAS |
127540-40-3 |
|---|---|
Fórmula molecular |
C2H6LiS+ |
Peso molecular |
69.1 g/mol |
Nombre IUPAC |
lithium;methylsulfanylmethane |
InChI |
InChI=1S/C2H6S.Li/c1-3-2;/h1-2H3;/q;+1 |
Clave InChI |
PWBONMSNSYGJOW-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
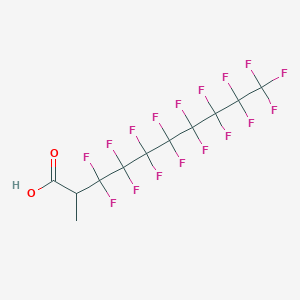
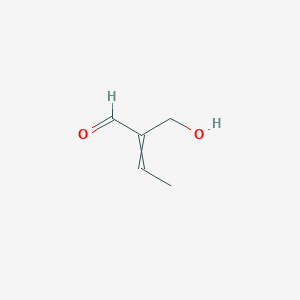
![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)
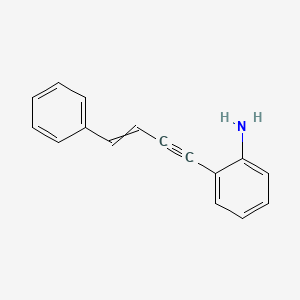
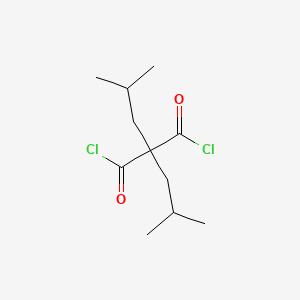
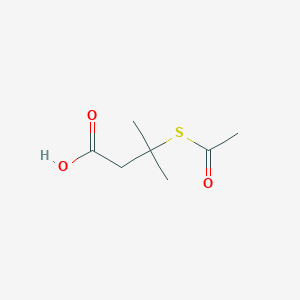
![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)
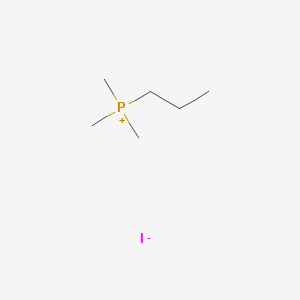
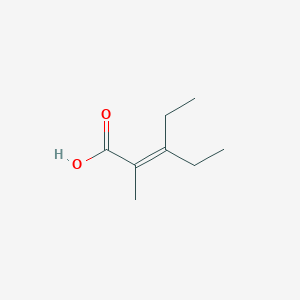
![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)
